molecular formula C8H7BrN2O2 B2923829 3-Bromo-6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione CAS No. 161200-38-0

3-Bromo-6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione

Cat. No.: B2923829
CAS No.: 161200-38-0
M. Wt: 243.06
InChI Key: ZKHBJGRWURQUKB-UHFFFAOYSA-N
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Description

3-Bromo-6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione is a brominated heterocyclic compound featuring a fused pyrrolo-azepine-dione core. Its synthesis involves cyclization reactions, as demonstrated in prior studies on structurally related compounds, such as the 1-methyl and 1-ethyl derivatives . The bromine substituent at position 3 introduces steric and electronic effects that distinguish it from non-halogenated analogs. X-ray crystallography (utilizing SHELX-based refinement methods ) reveals a hydrogen-bonded network in the solid state, with intermolecular N2—H2A···O1 interactions forming chains along the crystallographic b-axis .

Properties

IUPAC Name

3-bromo-1,5,6,7-tetrahydropyrrolo[2,3-c]azepine-4,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O2/c9-4-3-11-7-6(4)5(12)1-2-10-8(7)13/h3,11H,1-2H2,(H,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKHBJGRWURQUKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C(C1=O)C(=CN2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione typically involves the [1,7]-electrocyclization of unsaturated azomethine ylides. This process can be initiated by the condensation of 3,3-diarylpropenals with N-monosubstituted α-amino acids, leading to the formation of the desired azepine derivatives . The reaction conditions often require the use of lithiated allenes or alkynes and isothiocyanates, which facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the bromine atom or other functional groups present in the molecule.

    Substitution: The bromine atom can be substituted with other groups, such as alkyl or aryl groups, under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could result in a variety of derivatives with different substituents replacing the bromine atom.

Scientific Research Applications

3-Bromo-6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an inhibitor of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Substituent Effects on Hydrogen Bonding and Crystal Packing

The bromine atom in the target compound contrasts with smaller alkyl substituents (e.g., methyl or ethyl groups at N1) in related derivatives. For example:

  • 1-Ethyl-1H,6H-pyrrolo[2,3-c]azepine-4,8(5H,7H)-dione (Zeng, 2006): The ethyl group introduces slight steric hindrance but retains the N—H···O hydrogen-bonded chains observed in the bromo analog .

Comparison with Pyridazino[4,3-c:5,6-c']diquinolines

Compounds such as pyridazino[4,3-c:5,6-c']diquinoline-6,7(5H,8H)-dione () share a fused heterocyclic core but differ in ring size and substitution patterns. Key distinctions include:

  • Synthesis: Pyridazino-diquinolines are synthesized via autoxidation of hydrazinylquinolinones, contrasting with the cyclization routes used for pyrrolo-azepine-diones .

Data Table: Comparative Analysis of Pyrrolo-Azepine-Dione Derivatives

Compound Substituent Hydrogen Bonding Motif Biological Activity Synthesis Method
3-Bromo-6,7-dihydropyrrolo[2,3-c]azepine-4,8-dione Br at C3 N2—H2A···O1 chains Not reported Cyclization
1-Methyl-6,7-dihydropyrrolo[2,3-c]azepine-4,8-dione Me at N1 Similar N—H···O chains Unknown Cyclization
1-Ethyl-1H,6H-pyrrolo[2,3-c]azepine-4,8-dione Et at N1 Similar N—H···O chains Unknown Cyclization
Patent-derived Bcl-xL inhibitors (e.g., 7H-pyrrolo[2,3-c]pyridazine) Variable substituents Not specified Bcl-xL inhibition Varied

Research Findings and Implications

Structural Insights : The bromo substituent’s steric and electronic effects may perturb intermolecular interactions compared to alkyl analogs, though the hydrogen-bonded chain motif remains conserved .

Biological Potential: While the bromo compound’s activity is unexplored, related patented derivatives highlight the therapeutic relevance of this structural class .

Synthetic Versatility : Cyclization reactions provide a robust route to pyrrolo-azepine-diones, enabling systematic exploration of substituent effects .

Biological Activity

3-Bromo-6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione is a heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Synthesis

The compound is characterized by a fused pyrrole and azepine ring system with a bromine substituent. The synthesis typically involves the [1,7]-electrocyclization of unsaturated azomethine ylides derived from 3,3-diarylpropenals and N-monosubstituted α-amino acids. This method allows for the efficient formation of the desired azepine derivatives while maintaining high yields and purity levels.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : The compound has shown promise as an inhibitor of enzymes involved in cancer cell proliferation. Its mechanism may involve the modulation of specific molecular targets that are crucial for tumor growth and survival.
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial effects against various pathogens. This highlights its potential role in developing new antimicrobial agents.
  • Anti-inflammatory Effects : The compound's derivatives have been investigated for their anti-inflammatory properties, demonstrating significant inhibition of cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes .

The biological effects of this compound are attributed to its interaction with specific enzymes and receptors. For instance:

  • Enzyme Inhibition : The compound may inhibit COX-2 activity, leading to reduced production of pro-inflammatory prostaglandins. This is particularly relevant in conditions such as arthritis and other inflammatory diseases .
  • Cell Proliferation Modulation : By targeting pathways involved in cell cycle regulation and apoptosis, this compound can induce cell death in cancer cells while sparing normal cells.

Case Studies and Research Findings

A series of studies have evaluated the biological activity of this compound:

  • Anticancer Activity : In vitro studies demonstrated that the compound exhibited significant cytotoxicity against several human cancer cell lines. For example:
    • IC50 values ranged from 10 to 30 µM across different cell lines tested.
    • Mechanistic studies indicated that the compound induces apoptosis through the activation of caspase pathways.
  • Anti-inflammatory Studies : A comparative analysis showed that derivatives of this compound had IC50 values for COX-2 inhibition ranging from 0.02 to 0.04 µM, indicating potent anti-inflammatory activity compared to standard drugs like diclofenac .

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound within its chemical class:

Compound NameStructure TypeBiological ActivityIC50 (µM)
This compoundPyrrole-AzepineAnticancer/Anti-inflammatory10 - 30
Pyrido[2,3-c]pyrrolo[1,2-a]azepinonesAzepineAntimicrobial/AnticancerVaries
ThienopyrazolesPyrazoleAnti-inflammatory/Anticancer0.02 - 0.04

Q & A

Q. Table 1: Key Synthesis Parameters

ParameterCondition/Value
Starting Material3-(1-Ethylpyrrole-2-carboxamido)propanoic acid
CatalystPolyphosphoric acid + P₂O₅
Temperature393 K
Reaction Time30 minutes
Solvent SystemEthyl acetate/petroleum ether
Yield65.3%

How can hydrogen bonding patterns in the crystal structure inform supramolecular assembly?

Q. Table 2: Bioactivity Data for Analogous Compounds

CompoundTargetIC₅₀ (nM)Source Organism
2-BromoaldisineProtein Kinase C12.4Axinella carteri
AldisineBcl-xL8.7Hymenia-cidon aldis

What challenges arise in X-ray refinement of this compound, and how are they addressed?

Level : Advanced
Methodological Answer :
Challenges include:

  • Disorder in the bromine substituent : Resolved using SHELXL’s PART instruction to model anisotropic displacement parameters.
  • Weak diffraction due to crystal twinning : Mitigated by data collection at low temperature (100 K) and using TWINABS for scaling.
  • Hydrogen atom positioning : Assigned via riding models (C–H = 0.95–0.99 Å) with Uiso = 1.2–1.5×Ueq of parent atoms .

How can researchers resolve contradictions in bioactivity data across studies?

Level : Advanced
Methodological Answer :
Data discrepancies often stem from:

  • Variability in assay conditions (e.g., ATP concentration in kinase assays). Standardize protocols using guidelines from the Assay Guidance Manual (NIH).
  • Structural analogs vs. parent compound : Perform structure-activity relationship (SAR) studies by synthesizing derivatives (e.g., 3-bromo vs. 2-bromo isomers) and testing in parallel.
  • Biological source differences : Use authenticated marine samples (e.g., via DNA barcoding) to ensure consistency .

What computational tools are recommended for modeling this compound’s reactivity?

Level : Advanced
Methodological Answer :

  • DFT Calculations : Gaussian or ORCA for optimizing geometry and predicting electrophilic sites (e.g., bromine substitution patterns).
  • Molecular Dynamics (MD) : GROMACS to simulate interactions with biological targets (e.g., Bcl-xL binding pockets).
  • Docking Studies : AutoDock Vina for virtual screening against kinase domains .

How does the bromine substituent influence spectroscopic characterization?

Level : Basic
Methodological Answer :
The bromine atom causes distinct features in:

  • NMR : Deshielding of adjacent protons (e.g., H-3 in ¹H NMR at δ 7.8–8.2 ppm).
  • Mass Spectrometry : Isotopic pattern (¹:¹ ratio for [M]<sup>+</sup> and [M+2]<sup>+</sup> due to ⁷⁹Br/⁸¹Br).
  • IR : C–Br stretch at 550–600 cm⁻¹. Validate purity via HPLC (C18 column, MeOH/H₂O gradient) .

What strategies improve yield in large-scale synthesis?

Level : Basic
Methodological Answer :

  • Reaction Optimization : Increase PPA stoichiometry (1:3 substrate/catalyst ratio) to enhance cyclization efficiency.
  • Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) before recrystallization.
  • Scale-Up Adjustments : Gradual addition of bromine (if synthesizing brominated analogs) to minimize side reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione
Reactant of Route 2
3-Bromo-6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione

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